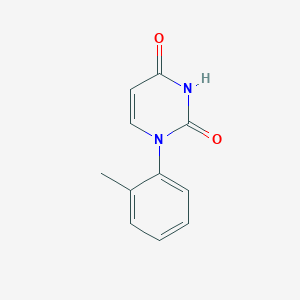
1-(2-Methylphenyl)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylphenyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features a 2-methylphenyl group attached to the uracil ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)uracil can be synthesized through various methods. One common approach involves the alkylation of uracil derivatives. For instance, the reaction of uracil with 2-methylphenyl halides under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium carbonate and is carried out in a polar aprotic solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 1-(2-Methylphenyl)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the uracil ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, potentially leading to the formation of dihydro derivatives.
Substitution: Various substituted uracil derivatives depending on the reagents used.
科学的研究の応用
Anticancer Applications
Recent studies have highlighted the potential of uracil derivatives, including 1-(2-Methylphenyl)uracil, as histone deacetylase inhibitors (HDACIs). HDACIs are a promising class of compounds in cancer therapy due to their ability to influence gene expression and induce apoptosis in cancer cells.
Case Study: HDAC Inhibition
A study synthesized various uracil derivatives and tested their efficacy against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The results indicated that certain derivatives exhibited significant cytotoxicity and HDAC inhibitory activity:
| Compound | IC50 (µg/mL) | Cell Line | Apoptotic Effect (%) |
|---|---|---|---|
| This compound | 0.05 | HCT-116 | 37.59 |
| Trichostatin A | 0.0349 | HCT-116 | - |
The compound demonstrated a notable ability to induce apoptosis, with a significant increase in caspase-3 and caspase-8 levels, suggesting its potential as an effective anticancer agent targeting HDAC pathways .
Antiviral Activity
Uracil derivatives have also shown promise in antiviral applications, particularly against viruses like HIV and herpes simplex virus (HSV). The structure-activity relationship of these compounds indicates that modifications can enhance their antiviral potency.
Case Study: Antiviral Efficacy
In a study assessing the antiviral activity of various uracil derivatives, it was found that certain modifications significantly improved efficacy against HIV-1:
| Compound | EC50 (µM) | Virus Type |
|---|---|---|
| This compound Derivative | 0.016–0.51 | HIV-1 |
| Acyclovir | - | HSV |
The most active compounds were identified through systematic modifications of the substituents on the uracil ring, leading to enhanced biological activity .
Mechanistic Studies
Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. Research has focused on its interactions at the molecular level, particularly how it affects cellular pathways involved in cancer progression and viral replication.
Mechanism Insights
- HDAC Inhibition : The compound's ability to inhibit HDAC enzymes leads to changes in histone acetylation status, ultimately resulting in altered gene expression patterns conducive to apoptosis .
- Antiviral Mechanisms : For antiviral applications, studies suggest that the compound may interfere with viral replication processes or enhance host immune responses against viral infections .
作用機序
The mechanism of action of 1-(2-Methylphenyl)uracil involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects. The compound can also interact with cellular receptors or proteins, modulating their activity and influencing cellular pathways .
類似化合物との比較
1-Phenyluracil: Similar structure but lacks the methyl group on the phenyl ring.
1-(2-Chlorophenyl)uracil: Contains a chlorine atom instead of a methyl group.
1-(2-Methoxyphenyl)uracil: Features a methoxy group on the phenyl ring.
Uniqueness: 1-(2-Methylphenyl)uracil is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
特性
IUPAC Name |
1-(2-methylphenyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)13-7-6-10(14)12-11(13)15/h2-7H,1H3,(H,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHQCBWONWBTGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














